benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
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Overview
Description
Benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C19H14FN5O3 and its molecular weight is 379.351. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Methods Used :
- Insight : Docking studies suggest that BOPP’s activity improvement may be due to hydrogen interactions with specific amino acids, such as Met332 .
- Promising Compound : Compound 22i exhibited excellent antitumor activity with low IC50 values and also showed c-Met kinase inhibition ability .
Corrosion Inhibition
LSD1 Inhibitor Design
Antitumor Activity
Antifungal Properties
Mechanism of Action
Target of Action
Compounds containing a triazole, such as this one, are known to exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
It’s known that triazole compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
The unique structure of triazole compounds facilitates interactions with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has been found to have significant anti-proliferative activity against certain cancer cell lines . For example, it was found to significantly inhibit the growth of PC3 cells, increase cellular ROS levels, suppress EGFR expression, and induce cell apoptosis .
Action Environment
The compound has been studied as a corrosion inhibitor on carbon steel in a 1-M HCl medium . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . The compound is chemisorbed on the surface of the carbon steel following the Langmuir adsorption model .
properties
IUPAC Name |
benzyl 2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-14-6-8-15(9-7-14)25-18-17(22-23-25)19(27)24(12-21-18)10-16(26)28-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQAHMZNWADKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.